1-Iodo-2-(trimethylsilyl)acetylene

Description

The exact mass of the compound (Iodoethynyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

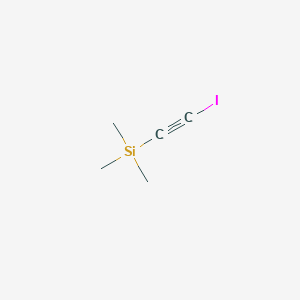

Structure

3D Structure

Properties

IUPAC Name |

2-iodoethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ISi/c1-7(2,3)5-4-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIRHTRSZDSMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171172 | |

| Record name | Silane, (iodomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18163-47-8 | |

| Record name | Silane, (iodomethyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (iodomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18163-47-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iodo 2 Trimethylsilyl Acetylene

Strategies for Carbon-Iodine Bond Formation

The formation of the C-I bond in 1-iodo-2-(trimethylsilyl)acetylene is the critical step in its synthesis. The following subsections detail the most common approaches.

This general strategy encompasses several specific methods that utilize a silylated acetylene (B1199291) as the starting material and introduce an iodine atom to the acetylenic carbon.

One of the earlier approaches to synthesizing this compound involves the direct iodination of a metalated trimethylsilylacetylene (B32187). This is typically achieved by deprotonating trimethylsilylacetylene with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form the corresponding lithium or magnesium acetylide. This metalated intermediate is then quenched with an iodine source, like elemental iodine (I₂), to yield the desired product. However, this method has been reported to provide only modest yields, which has led to it being largely supplanted by more efficient procedures. guidechem.com

A more effective method involves the reaction of trimethylsilylacetylene with bis(trimethylsilyl) peroxide in the presence of a catalytic amount of copper(I) iodide. guidechem.com This approach offers good yields of this compound. A variation of this method substitutes zinc iodide for copper(I) iodide, but this requires the use of the pre-formed lithium acetylide. guidechem.com

Currently, one of the most popular and efficient procedures for synthesizing this compound utilizes bis(trimethylsilyl)acetylene (B126346) as the starting material. guidechem.com This symmetrical alkyne is treated with one equivalent of iodine monochloride (ICl) in a solvent like dichloromethane (B109758) at room temperature. guidechem.com This reaction proceeds cleanly and provides excellent yields of the target compound. guidechem.com The other product of this reaction is chlorotrimethylsilane.

A notable advancement in the synthesis of this compound is the use of phase-transfer catalysis. guidechem.com This method avoids the need for strong organometallic bases like n-butyllithium or Grignard reagents to deprotonate the trimethylsilylacetylene. guidechem.com The reaction is carried out in the presence of iodine, a base such as sodium carbonate, and a phase-transfer catalyst with copper(I) iodide (0.05 equivalents). guidechem.com This approach offers the advantage of milder reaction conditions and results in good yields of the product. guidechem.com

Iodination of Silylated Acetylenes

Comparative Analysis of Synthetic Procedures and Yields

The choice of synthetic route for this compound often depends on factors such as desired yield, availability of reagents, and reaction conditions. The following table provides a comparative overview of the methodologies discussed.

| Synthetic Method | Starting Materials | Key Reagents | Reported Yield | Advantages | Disadvantages |

| Direct Iodination of Metalated Trimethylsilylacetylene | Trimethylsilylacetylene | n-Butyllithium or Grignard reagent, Iodine | Modest guidechem.com | Straightforward concept | Requires strong, hazardous bases; modest yields guidechem.com |

| Iodination with Trimethylsilylacetylene and Bis(trimethylsilyl) Peroxide | Trimethylsilylacetylene, Bis(trimethylsilyl) peroxide | Copper(I) iodide | Good guidechem.com | Good yields | Requires preparation of bis(trimethylsilyl) peroxide |

| Iodination of Bis(trimethylsilyl)acetylene | Bis(trimethylsilyl)acetylene | Iodine monochloride | Excellent guidechem.com | Excellent yields, clean reaction guidechem.com | Requires bis(trimethylsilyl)acetylene |

| Phase-Transfer Catalyzed Iodination | Trimethylsilylacetylene | Iodine, Sodium carbonate, Phase-transfer catalyst, Copper(I) iodide | Good guidechem.com | Avoids strong bases, milder conditions guidechem.com | Requires a phase-transfer catalyst |

The iodination of bis(trimethylsilyl)acetylene with iodine monochloride is often favored due to its high efficiency and excellent yields. guidechem.com However, the phase-transfer catalyzed method presents a compelling alternative, particularly due to its milder reaction conditions and avoidance of pyrophoric organolithium reagents. guidechem.com The direct iodination of metalated trimethylsilylacetylene, while conceptually simple, is generally less preferred due to its lower efficiency. guidechem.com

Reactivity Profiles and Mechanistic Elucidations of 1 Iodo 2 Trimethylsilyl Acetylene

Reactivity in Transition Metal-Catalyzed Cross-Coupling Reactions

1-Iodo-2-(trimethylsilyl)acetylene is a key substrate in several important palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. These reactions leverage the lability of the carbon-iodine bond for the formation of new carbon-carbon bonds.

Palladium catalysts are central to the utility of this compound in modern organic chemistry. These catalysts facilitate the coupling of the iodoalkyne with a variety of organic partners.

The Kumada-type coupling offers a pathway for the arylation of this compound. thieme-connect.com This reaction involves the use of a Grignard reagent as the organometallic coupling partner. The palladium-catalyzed process facilitates the formation of a new carbon-carbon bond between the aryl group from the Grignard reagent and the acetylenic carbon of the this compound. This method provides a direct route to 1-aryl-2-(trimethylsilyl)acetylenes, which are versatile intermediates in organic synthesis. thieme-connect.com

A notable example demonstrates the potential of this route for creating 1-aryl-2-silylacetylenes through the palladium-catalyzed phenylation of this compound. thieme-connect.com

Table 1: Kumada-Type Arylation of this compound

| Aryl Grignard Reagent | Catalyst | Product | Reference |

|---|

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation and extensively utilizes iodoalkynes like this compound. libretexts.orgnih.gov This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a mild base to couple a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org However, when using this compound, the roles are reversed, with the iodoalkyne acting as the electrophilic partner.

The trimethylsilyl (B98337) (TMS) group in these reactions often serves as a protecting group for the terminal alkyne. pearson.com This allows for selective coupling at the iodinated carbon. The TMS group can subsequently be removed to yield a terminal alkyne, which can then participate in further transformations. pearson.com Research has also demonstrated the feasibility of copper-free Sonogashira-type couplings under certain conditions. nih.govmdpi.org

Table 2: Examples of Sonogashira-Type Couplings

| Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Aryl Halide | Pd catalyst, Cu(I) co-catalyst | Aryl-substituted silylalkyne | libretexts.org |

| Vinyl Halide | Pd catalyst, Cu(I) co-catalyst | Enyne | wikipedia.org |

| 2-Iodobenzaldehyde | Palladium acetate (B1210297) | 2-Trimethylsilyl-substituted indenone | mdpi.org |

While less common for iodoalkynes compared to Sonogashira reactions, Suzuki-type couplings can be employed. In a related context, the synthesis of a bis(trimethylsilyl)enyne has been achieved through a Suzuki cross-coupling involving 1-bromo-2-(trimethylsilyl)acetylene, highlighting the utility of this reaction type for forming C(sp²)-C(sp) bonds. nih.gov The analogous reaction with this compound would involve coupling with an organoboron compound in the presence of a palladium catalyst and a base.

The Stille reaction is a powerful method for carbon-carbon bond formation that involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org While direct Stille coupling with this compound is not the primary focus, the reactivity of related stannyl (B1234572) derivatives is highly relevant. For instance, 1-(tributylstannyl)-2-(trimethylsilyl)acetylene is a key reagent in Stille couplings. nih.gov In these reactions, the coupling occurs selectively at the carbon-tin bond, leaving the carbon-silicon bond intact. nih.gov This demonstrates the differential reactivity that can be exploited in complex syntheses.

This methodology has been successfully applied in the synthesis of complex molecules, where the stannyl derivative is coupled with aryl bromides. nih.gov

Table 3: Stille Coupling with a Related Stannyl Derivative

| Coupling Partner | Stannyl Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Highly substituted aryl bromide | 1-(Tributylstannyl)-2-(trimethylsilyl)acetylene | Pd catalyst | Aryl-substituted silylalkyne | nih.gov |

In many palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, copper(I) salts are employed as co-catalysts. libretexts.orgwikipedia.org The role of the copper co-catalyst is to facilitate the transmetalation step in the catalytic cycle. In the context of Sonogashira couplings, the copper acetylide is formed in situ, which then reacts with the palladium intermediate.

However, the necessity of copper has been a subject of investigation, and copper-free Sonogashira-type couplings have been developed. nih.govmdpi.org These alternative procedures often require specific ligands or reaction conditions to proceed efficiently. The presence or absence of a copper co-catalyst can influence the reaction's scope, efficiency, and functional group tolerance. For instance, some copper-catalyzed arylations have shown unusual regioselectivity. nih.gov

Organometallic Reactivity with Other Metal Centers

The presence of the iodoalkyne functionality makes this compound a valuable substrate in numerous organometallic reactions. The carbon-iodine bond serves as a prime site for cross-coupling and related transformations, while the trimethylsilyl group provides stability and influences regioselectivity.

Organocopper-Mediated Coupling Reactions

This compound is a widely utilized reagent for alkyne coupling, particularly in reactions mediated by organocopper species. thermofisher.com It is especially effective in aryl- and vinyl-copper coupling reactions. This approach is often preferred because the alternative, which involves coupling with alkynylcopper reagents, can be less straightforward due to the reduced reactivity of the alkyne unit when bound to copper. thermofisher.com The reaction of this compound with amidocopper intermediates has also been explored, leading to the formation of functionalized silylacetylenes. sigmaaldrich.com These products can be subsequently protiodesilylated to yield the terminal alkyne. sigmaaldrich.com

Indium-Catalyzed Ethynylation Reactions with this compound

Indium catalysis has been employed to facilitate the ethynylation of glycals using this compound. In a reported example, the reaction of this compound with a glycal in the presence of an indium catalyst resulted in the formation of an α-ethynyl-2,3-unsaturated-C-glycoside. sigmaaldrich.com This specific transformation highlights the utility of indium catalysts in forming carbon-carbon bonds at the anomeric position of sugars. The resulting product, containing the trimethylsilyl group, was further functionalized by converting the silyl (B83357) moiety into an iodide, which was then used in the synthesis of a C-disaccharide linked by an ethynyl (B1212043) bridge. sigmaaldrich.com

Iron-Catalyzed Cross-Coupling Reactions (e.g., with silylethynylmagnesium bromide)

Iron, as an earth-abundant and cost-effective metal, has emerged as a valuable catalyst for cross-coupling reactions. This compound and its derivatives are key reagents in these transformations. A notable application is the iron-catalyzed cross-coupling of non-activated secondary alkyl halides with alkynyl Grignard reagents, such as trimethylsilylethynylmagnesium bromide. capes.gov.br This phosphine-free method demonstrates broad applicability for both alkyl halides and terminal alkynes. capes.gov.br

In a similar vein, iron(II) bromide (FeBr₂) has been shown to catalyze the coupling between silylethynylmagnesium bromide reagents and primary or secondary alkyl halides. sigmaaldrich.com Furthermore, iron(III) chloride (FeCl₃) effectively catalyzes enyne cross-coupling reactions between alkynyl Grignard reagents and alkenyl bromides or triflates, providing access to conjugated enynes in high yields. nih.govmdpi.com The addition of lithium bromide has been identified as a crucial additive in these FeCl₃-catalyzed reactions. mdpi.com

Table 1: Iron-Catalyzed Cross-Coupling Reactions

| Catalyst | Reactants | Additive | Product Type |

| FeBr₂ | Secondary alkyl halide, Trimethylsilylethynylmagnesium bromide | None | Substituted alkyne |

| FeCl₃ | Alkenyl bromide/triflate, Alkynyl Grignard reagent | Lithium Bromide | Conjugated enyne |

Gold-Catalyzed Transformations and Complex Formation

Homogeneous gold catalysis is a powerful tool for activating the π-systems of alkynes, rendering them susceptible to nucleophilic attack. e-bookshelf.de Generally, a gold(I) catalyst interacts with the carbon-carbon triple bond, forming a gold-π complex. This activation facilitates a variety of transformations, including hydrofunctionalizations and cyclizations. e-bookshelf.devwr.com For instance, gold(I) catalysts have been used in intermolecular alkyne/alkene reactions, where an initial acetylene (B1199291) gold(I) complex acts as the key electrophilic intermediate. nih.gov While these principles are well-established for a wide range of alkynes, specific, detailed examples of this compound undergoing gold-catalyzed transformations are not extensively documented in the surveyed literature. capes.gov.brnih.gove-bookshelf.devwr.com

Reactivity with Diamagnetic Cobalt(I) Complexes

This compound serves as a key reagent for probing the reactivity of specific diamagnetic cobalt(I) complexes. thermofisher.comvwr.com It has been used specifically to investigate the reactivity of the Tol-BDI((2-pp)₂)Co complex, which is a model for cobalamin (Vitamin B₁₂). The reactions of cobalt complexes with alkynes can lead to various outcomes, including the formation of cobaltacyclopentadiene intermediates, which are central to [2+2+2] cyclotrimerization reactions for synthesizing substituted arenes. The nature of the alkyne and other ligands present determines the subsequent reaction pathway. Cobalt(II) complexes, often activated by reducing agents, have also been shown to be effective catalysts for the regioselective hydrosilylation of alkynes.

Functional Group Interconversions Involving the Trimethylsilyl Moiety

The trimethylsilyl (TMS) group in this compound is not merely a passive spectator; it is a crucial functional handle that can be strategically manipulated. Its primary role is often as a protecting group for the terminal alkyne. The bulk and electronic properties of the TMS group can influence the regio- and stereochemistry of reactions at the adjacent triple bond. sigmaaldrich.com

A key functional group interconversion is the selective removal of the TMS group, known as desilylation or deprotection. This reaction regenerates the terminal C-H bond of the alkyne. This transformation is commonly achieved under mild conditions using reagents such as:

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF)

Silver nitrate (B79036) (AgNO₃) sigmaaldrich.com

This deprotection strategy is fundamental in multi-step syntheses. For example, in Sonogashira couplings, using trimethylsilylacetylene (B32187) prevents unwanted side reactions at both ends of the acetylene unit. After the initial coupling, the TMS group is cleaved to reveal the terminal alkyne, which can then participate in subsequent reactions. sigmaaldrich.com This allows for the controlled, stepwise synthesis of complex molecules like unsymmetrical diarylacetylenes. sigmaaldrich.com

Table 2: Common Reagents for Trimethylsilyl Group Removal from Alkynes

| Reagent | Abbreviation | Common Conditions |

| Tetrabutylammonium fluoride | TBAF | THF or other organic solvents |

| Silver Nitrate | AgNO₃ | Aqueous acetone (B3395972) with pyridine (B92270) |

Protiodesilylation of Trimethylsilylacetylene Derivatives

Protiodesilylation is a fundamental reaction for trimethylsilylacetylene derivatives, involving the cleavage of the carbon-silicon (C-Si) bond and its replacement with a carbon-hydrogen (C-H) bond. This process is crucial for the deprotection of a terminal alkyne, which is often masked by a trimethylsilyl (TMS) group during synthesis. gelest.comthieme-connect.com The TMS group serves as an effective protecting group because it is stable under many reaction conditions and can be removed selectively. gelest.comthieme-connect.com

The conditions for protiodesilylation are generally mild, a key advantage in multistep syntheses. gelest.comnih.gov Common reagents include potassium carbonate in methanol (B129727) or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). gelest.comnih.gov The choice of reagent and conditions can be tailored to the specific substrate and the presence of other functional groups. gelest.com For instance, the selective removal of a TMS group in the presence of a triisopropylsilyl (TIPS) group can be achieved using K2CO3 in a mixture of THF and methanol, highlighting the potential for differential deprotection strategies. nih.gov

The presence of the iodine atom in this compound can influence the reactivity of the C-Si bond. However, the primary factors governing protiodesilylation are the strength of the C-Si bond and the reaction conditions. The general mechanism involves the attack of a nucleophile (such as a fluoride or hydroxide (B78521) ion) on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. This intermediate then breaks down, cleaving the C-Si bond and forming the terminal alkyne.

Selective Desilylation Strategies

Selective desilylation is a critical aspect of synthetic chemistry involving silyl-protected compounds. In the context of molecules containing multiple silyl groups, the ability to deprotect one selectively is paramount. nih.gov The differential reactivity of various silyl groups allows for such selective transformations. For example, the trimethylsilyl (TMS) group can be cleaved under conditions that leave a bulkier triisopropylsilyl (TIPS) group intact. nih.gov

For this compound, selective desilylation typically refers to the removal of the trimethylsilyl group without affecting the iodoalkyne functionality. This is readily achievable due to the lability of the C(sp)-Si bond compared to the C(sp)-I bond under specific conditions. Mild basic conditions, such as potassium carbonate in methanol, are often sufficient to effect this transformation. nih.govgelest.com

Furthermore, silver salts have been shown to catalyze the chemoselective deprotection of trimethylsilyl acetylenes. researchgate.net Silver nitrate (AgNO3) and silver trifluoromethanesulfonate (B1224126) (AgOTf) are particularly effective in a mixture of methanol, water, and dichloromethane (B109758). researchgate.net A key advantage of this method is its orthogonality to other functional groups, including silyl ethers, which remain unaffected under these conditions. researchgate.net The mechanism is believed to involve the formation of a silver acetylide intermediate, which is then hydrolyzed to the terminal alkyne. researchgate.net

| Reagent/Condition | Selectivity | Reference |

| K2CO3/MeOH | Cleaves TMS, leaves TIPS intact | nih.gov |

| TBAF/THF | General desilylation | nih.gov |

| AgNO3 or AgOTf | Selective for TMS acetylenes over silyl ethers | researchgate.net |

| DBU | Selective removal of ethynyl TMS in presence of silyl ethers | gelest.com |

Activation of the Trimethylsilyl Group for C-Si Bond Reactivity

While the trimethylsilyl group is often used as a protecting group and removed via protiodesilylation, it can also be activated to participate in cross-coupling reactions. gelest.comthieme-connect.com This approach provides a direct route to substituted alkynes without the need for a separate deprotection step. gelest.comthieme-connect.com Under modified Sonogashira reaction conditions, the C-Si bond can be activated for coupling, offering an alternative to the traditional two-step sequence of protiodesilylation followed by a Sonogashira reaction. gelest.comthieme-connect.com

The activation of the C-Si bond often involves the use of a fluoride source, such as TBAF, which generates a hypervalent silicon species, increasing the nucleophilicity of the alkyne. This in-situ generated alkynyl nucleophile can then participate in various coupling reactions.

Exploration of Other Reaction Pathways

Beyond desilylation, this compound engages in a variety of other synthetically useful transformations.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the iodide acts as a leaving group. libretexts.orgopenstax.org These reactions typically proceed via an SN2 mechanism, involving a bimolecular rate-determining step where the nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. libretexts.org The stereochemistry of SN2 reactions at a chiral center results in an inversion of configuration. libretexts.org

In the case of this compound, the sp-hybridized carbon atom bearing the iodine is the electrophilic center. A variety of nucleophiles can displace the iodide, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

It is important to note that under certain conditions, particularly with tertiary substrates, a nucleophilic substitution reaction can proceed through a stepwise SN1 mechanism involving a carbocation intermediate. libretexts.orgpressbooks.pub However, for a primary-like substrate such as this compound, the SN2 pathway is generally favored.

Halogen Bonding Interactions with N-Heterocyclic Carbenes (NHCs)

The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. nih.govnih.gov N-Heterocyclic carbenes (NHCs) are strong Lewis bases and can act as halogen bond acceptors. nih.govnih.gov

Studies on the interaction between haloalkynes (XCCH, where X = Cl, Br, I) and various NHCs have shown that the strength of the halogen bond increases in the order Cl < Br < I. nih.govnih.gov This trend indicates that this compound would form the strongest halogen bonds among the corresponding haloalkynes. The strength of this interaction is also influenced by the steric and electronic properties of the NHC. nih.govnih.gov For instance, IMes2 (1,3-dimesitylimidazol-2-ylidene) is known to form particularly strong halogen bonds. nih.govnih.gov These interactions can be significant in catalysis and crystal engineering, where the directionality and strength of halogen bonds can be exploited. medtigo.com

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Strength Trend | Reference |

| XCCH (X=Cl, Br, I) | N-Heterocyclic Carbenes | Cl < Br < I | nih.govnih.gov |

Participation in Multicomponent Reactions

This compound is a valuable building block in multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. One notable example is its use in the synthesis of C-glycosides. Under indium catalysis, this compound can be reacted with glycals at the anomeric carbon to produce α-ethynyl-2,3-unsaturated-C-glycosides. nih.gov In these reactions, the trimethylsilyl group can be subsequently converted to an iodide, which can then be used in further coupling reactions, such as the preparation of ethynyl-bridged C-disaccharides. nih.gov

The versatility of this compound is further demonstrated in its use in palladium-catalyzed coupling reactions. For instance, it undergoes Kumada-type coupling for phenylation, providing a route to 1-aryl-2-silylacetylenes. nih.gov It can also be converted into (trimethylsilyl)ynamides, which are precursors to highly substituted indolines. nih.gov

Strategic Applications of 1 Iodo 2 Trimethylsilyl Acetylene in Complex Molecule Synthesis

Construction of Substituted Alkynes and Diynes

The primary application of 1-iodo-2-(trimethylsilyl)acetylene lies in its role as a precursor for a wide range of substituted alkynes and diynes through various cross-coupling reactions. The carbon-iodine bond serves as a reactive handle for palladium-catalyzed reactions such as Sonogashira, Suzuki, and Stille couplings, while the TMS group effectively protects the terminal alkyne, preventing unwanted side reactions like homocoupling. chemicalbook.com This TMS group can be selectively removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or basic hydrolysis, to reveal a terminal alkyne for further functionalization. chemicalbook.comharvard.edu

The synthesis of unsymmetrical 1,3-diynes is a hallmark application of this compound. This is typically achieved via a sequential Sonogashira coupling strategy. In the first step, this compound is coupled with a terminal alkyne (RC≡CH) in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction selectively forms a silyl-protected unsymmetrical diyne. The subsequent removal of the TMS group yields the desired unsymmetrical alka-1,3-diyne, which can be isolated or used in further synthetic steps.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI | 1-Phenyl-4-(trimethylsilyl)buta-1,3-diyne |

| Reactant 1 | Reactant 2 | Coupling Type | Product |

| This compound | Arylboronic Acid | Suzuki | 1-Aryl-2-(trimethylsilyl)acetylene |

| Iodoarene | (Trimethylsilyl)acetylene | Sonogashira | 1-Aryl-2-(trimethylsilyl)acetylene |

While direct synthesis of skipped tetraynes using this reagent is less commonly documented, the principles of its reactivity allow for the assembly of polyethynyl systems. The synthesis of complex molecules bearing multiple alkyne units showcases the power of using protected acetylenic building blocks. For instance, the reaction of tetraiodothiophene with (trimethylsilyl)acetylene (TMSA) demonstrates the ability to introduce multiple ethynyl (B1212043) groups onto a single aromatic core. harvard.edu Treating tetraiodothiophene with two equivalents of TMSA yields 2,5-bis((trimethylsilyl)ethynyl)-3,4-diiodothiophene. harvard.edu A further reaction with two more equivalents of TMSA produces tetrakis((trimethylsilyl)ethynyl)thiophene. harvard.edu This step-wise functionalization highlights how protected iodoalkynes can be used to construct densely functionalized poly-alkynyl structures.

A specific and notable application of this compound is in the synthesis of 1-(4-trimethylsilanylbuta-1,3-diynyl)pyrene. fishersci.comfishersci.nl This synthesis is accomplished through a palladium-catalyzed cross-coupling reaction, likely a Sonogashira coupling, between 1-ethynylpyrene (B1663964) and this compound. The reaction attaches the trimethylsilyl-protected butadiynyl group directly to the pyrene (B120774) core, creating a valuable intermediate for materials science and supramolecular chemistry.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 1-Ethynylpyrene | This compound | Pd-based (e.g., Pd(PPh₃)₄ / CuI) | 1-(4-Trimethylsilanylbuta-1,3-diynyl)pyrene |

Stereoselective and Regioselective Synthetic Pathways

Beyond the construction of linear polyynes, this compound and related silylacetylenes are employed in reactions where the formation of a specific stereoisomer is critical.

In carbohydrate chemistry, the formation of C-glycosides is a key transformation for creating stable analogs of natural O-glycosides. A significant finding is the iodine-catalyzed C-glycosidation of D-glucal with various silylacetylenes. scispace.com This reaction proceeds via an iodo-oxonium intermediate and provides exclusively the α-acetylene glycoside product. scispace.com The high stereoselectivity is a crucial advantage, as it avoids the formation of anomeric mixtures that would require difficult separation. The attack of the silylacetylene nucleophile occurs from the less hindered alpha face of the intermediate, leading to the observed stereochemical outcome. This method provides a direct and efficient pathway to α-alkynyl C-glycosides, which are versatile precursors for modified carbohydrates.

| Substrate | Reagent | Catalyst | Stereochemical Outcome | Product Type |

| D-Glucal | Silylacetylene | Molecular Iodine (I₂) | Exclusive α-anomer | α-Acetylene C-glycoside |

Preparation of Silylated Ynamides

The synthesis of silylated ynamides, which are valuable building blocks in organic chemistry, can be efficiently achieved through the copper-catalyzed cross-coupling of amides with haloalkynes such as this compound. This method provides a direct route to installing the silyl-protected alkynyl group onto a nitrogen atom.

The reaction typically involves the coupling of an amide, carbamate, or sulfonamide with the iodoalkyne in the presence of a copper catalyst. Early methodologies often required stoichiometric amounts of copper salts, but significant progress has led to the development of catalytic systems. For instance, a highly practical and improved process utilizes a catalytic amount of a copper salt, such as copper(I) iodide (CuI) or copper(II) sulfate (B86663) (CuSO₄·5H₂O), in combination with a ligand like 1,10-phenanthroline. The ligand facilitates the catalytic cycle, allowing the reaction to proceed under milder conditions, often at temperatures as low as 60 °C, which helps to minimize the decomposition of the often-sensitive ynamide products. In addition to copper, iron catalysts, such as iron(III) chloride (FeCl₃), have been shown to be effective, offering a less expensive and more environmentally benign alternative. researchgate.net

The scope of the nitrogen-containing coupling partner is broad and includes various amides, oxazolidinones, and sulfonamides. organic-chemistry.orgguidechem.com The general reaction scheme involves the deprotonation of the amide by a base, followed by coordination to the copper center and subsequent coupling with the iodoalkyne.

Table 1: Representative Conditions for Copper-Catalyzed Ynamide Synthesis

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| CuI (cat.) | N,N'-dimethylethylenediamine (DMEDA) | Cs₂CO₃ | Toluene | 110 |

| CuSO₄·5H₂O (cat.) | 1,10-Phenanthroline | K₃PO₄ | Toluene | 60-80 |

| FeCl₃ (cat.) | TMEDA | K₂CO₃ | Toluene | 110 |

This table presents generalized conditions. Optimal conditions may vary based on specific substrates.

Formation of Conjugated Enynes and Dienynes

One of the most powerful and widely used applications of this compound is in the Sonogashira cross-coupling reaction to form conjugated enynes and dienynes. organic-chemistry.org This palladium- and copper-cocatalyzed reaction creates a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of a vinyl or aryl halide. researchgate.net The use of this compound is particularly advantageous because the trimethylsilyl (B98337) (TMS) group serves as a robust protecting group, preventing unwanted side reactions at the terminal position of the acetylene (B1199291). researchgate.net

The reaction mechanism is well-established and involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl or aryl halide to a Pd(0) complex occurs, followed by transmetalation from a copper(I) acetylide intermediate. This intermediate is generated in the copper cycle, where the terminal alkyne (or in this case, the iodoalkyne which couples to form the key copper acetylide) reacts with a copper(I) salt. The final step is reductive elimination from the palladium complex, which releases the conjugated enyne product and regenerates the Pd(0) catalyst. organic-chemistry.org

A significant feature of this methodology is its ability to construct complex poly-alkynylated structures. For example, this compound can be coupled with vinyl or aryl halides to produce silylated enynes. guidechem.comthermofisher.com The TMS group can then be selectively removed under mild basic or fluoride-mediated conditions to reveal a terminal alkyne, which can participate in further coupling reactions. This iterative strategy allows for the synthesis of extended π-conjugated systems, such as the preparation of 1-(4-trimethylsilanylbuta-1,3-diynyl)pyrene. thermofisher.comsigmaaldrich.com

Table 2: Key Components of the Sonogashira Coupling Reaction

| Component | Example(s) | Role |

| Alkyne Source | This compound | Provides the alkynyl moiety |

| sp²-Halide | Iodobenzene, Bromostyrene, Vinyl Triflates | The electrophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates formation of the copper acetylide |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine | Neutralizes HX byproduct, aids catalyst turnover |

Synthesis of Diverse Heterocyclic Compounds

Preparation of Indolizines

The indolizine (B1195054) scaffold is a key structural motif in many natural products and pharmaceutically active compounds. nih.govnih.gov A powerful strategy for the synthesis of substituted indolizines involves a tandem reaction sequence combining a Sonogashira cross-coupling with a subsequent cycloisomerization step. In this context, this compound serves as an ideal alkynyl component.

The general approach begins with the Pd/Cu-catalyzed Sonogashira coupling of a 2-halopyridine derivative with this compound. organic-chemistry.orgorganic-chemistry.org This initial step constructs a 2-(alkynyl)pyridine intermediate. This intermediate, under the influence of the catalyst system (often copper or other transition metals), can then undergo an intramolecular cyclization. semanticscholar.org The cyclization, typically a 5-endo-dig process, involves the nucleophilic attack of the pyridine (B92270) nitrogen onto the alkyne, leading to the formation of the five-membered ring of the indolizine core. Subsequent aromatization yields the final, stable heterocyclic system. The trimethylsilyl group can be retained in the final product or removed during the workup or in a subsequent step, allowing for further functionalization at that position.

Synthesis of Substituted Tetrahydropyridines

The synthesis of substituted tetrahydropyridines is a significant area of research due to their prevalence in bioactive molecules. However, a survey of the prominent chemical literature indicates that the direct use of this compound as a primary building block for the construction of the tetrahydropyridine (B1245486) ring is not a commonly employed strategy. The major synthetic routes reported for this heterocyclic system typically involve other methodologies, such as palladium-catalyzed intramolecular Heck reactions of N-allylic amines, aza-Diels-Alder reactions between imines and dienes, and various cyclization cascades starting from different precursors. organic-chemistry.org

Formation of 1,2,3-Triazoles and 1,2,3-Triazines

1,2,3-Triazoles: The formation of 1,2,3-triazoles is effectively achieved using this compound or its desilylated counterpart, (trimethylsilyl)acetylene, via the Huisgen 1,3-dipolar cycloaddition reaction. This reaction, particularly the copper-catalyzed version known as the "click" reaction (CuAAC), involves the coupling of an alkyne with an organic azide. organic-chemistry.org

The reaction of (trimethylsilyl)acetylene with various aryl or heteroaryl azides proceeds with high regioselectivity, typically affording the 1,4-disubstituted triazole product, where the silyl (B83357) group is at the C-4 position of the triazole ring. semanticscholar.org The reaction can proceed thermally, though it may require extended reaction times. The use of a copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed under mild conditions with high efficiency. organic-chemistry.org this compound can be used directly in these catalytic systems, where it is converted in situ to the reactive copper acetylide. The resulting 4-(trimethylsilyl)-1,2,3-triazole is a versatile intermediate, as the TMS group can be readily removed to yield an N-substituted-4-H-1,2,3-triazole or replaced with other functionalities.

1,2,3-Triazines: In contrast to triazoles, the synthesis of the 1,2,3-triazine (B1214393) ring system does not typically proceed via a direct cycloaddition with simple alkynes like this compound. A review of established synthetic methods shows that 1,2,3-triazines are generally prepared through alternative pathways. These include the cyclization of specifically functionalized precursors like (Z)-4-aryl-2,4-diazido-2-alkenoates, formal [5+1] cycloadditions involving vinyl diazo compounds, or the chemical transformation of other heterocyclic systems. organic-chemistry.orgresearchgate.net

Role in Total Synthesis and Natural Product Analogues

This compound and the closely related (trimethylsilyl)acetylene are pivotal reagents in the synthesis of complex molecules, particularly those featuring multiple ethynyl groups and extended aromatic systems. These serve as precursors for advanced materials and as analogues of natural products.

A primary application is in the construction of polyethynyl aromatic compounds through iterative Sonogashira coupling reactions. For example, the reaction of di- or poly-haloaromatic compounds, such as tetraiodothiophene, with (trimethylsilyl)acetylene in the presence of a Pd/Cu catalyst system yields the corresponding (trimethylsilyl)ethynyl-substituted aromatics. These TMS-protected intermediates are stable and easily purified. Subsequent deprotection with a mild base unmasks the terminal alkyne groups, which can then be used in further synthetic transformations, such as creating highly cross-linked organic solids or complex carbon-rich materials. thieme-connect.de

This strategy has been applied to the synthesis of analogues of biologically active molecules. In one example, a trimethylsilyl-protected butadiyne unit, accessed from related acetylenic precursors, was coupled to an aryl iodide to construct a key intermediate for a potential Hepatitis C virus NS5A inhibitor. The reliability of the Sonogashira coupling with silyl-protected alkynes makes this an essential tool for medicinal chemists building complex molecular frameworks. Furthermore, the reagent has been used to prepare functionalized pyrene derivatives, demonstrating its utility in the synthesis of advanced polycyclic aromatic hydrocarbons for materials science applications. guidechem.comsigmaaldrich.com

Application in the Synthesis of C-Disaccharides

The creation of carbon-linked disaccharides, or C-disaccharides, presents a significant challenge in carbohydrate chemistry, primarily due to the need for stereoselective formation of a carbon-carbon bond at the anomeric center. These molecules are of considerable interest as stable mimics of their naturally occurring O-glycoside counterparts, which are often susceptible to enzymatic hydrolysis. In this context, this compound serves as a key reagent for introducing an ethynyl moiety that can act as a linker between two monosaccharide units.

Under indium catalysis, this compound can be reacted with glycals to produce α-ethynyl-2,3-unsaturated-C-glycosides. Although reported in a limited number of examples, this method provides a direct route to functionalized C-glycosides. The trimethylsilyl group in the resulting product can be selectively converted to an iodide in high yield (90%). This newly installed iodo group then serves as a handle for subsequent coupling reactions, enabling the preparation of a C-disaccharide bridged by an acetylene unit. This strategy highlights the utility of this compound in creating stable, non-hydrolyzable disaccharide analogues.

Intermediacy in the Synthesis of Callyberynes A and B

The marine natural products callyberynes A and B are notable for their complex polyacetylenic structures. The total synthesis of these molecules requires a convergent and highly controlled approach to assemble the intricate framework of conjugated and skipped triple bonds. This compound, along with other silyl-substituted acetylenes, plays a pivotal role as a key intermediate in the construction of these complex natural products.

The synthetic strategy for callyberynes A and B involves the strategic use of various silyl-protected acetylenes to build different fragments of the final molecules. Specifically, a combination of (trimethylsilyl)acetylene, 1-iodo-2-(triisopropylsilyl)acetylene, and [(3-cyanopropyl)dimethylsilyl]acetylene are employed to create key building blocks such as a skipped tetrayne, an enediyne, and a dienyne. These fragments are then brought together through a series of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Cadiot-Chodkiewicz reactions. The differential protection afforded by the various silyl groups allows for selective deprotection and subsequent coupling, demonstrating the importance of having a toolbox of silylated acetylene reagents, including this compound, to achieve the total synthesis of these intricate polyynes.

Contribution to the Synthesis of (+)-Kibdelone A

While a direct and detailed account of the use of this compound in the total synthesis of (+)-Kibdelone A is not extensively documented in readily available literature, the synthesis of related structures, such as the kibdelone C EF ring fragment, involves the creation of an "ynoate aldehyde" intermediate. The formation of such α,β-acetylenic esters and aldehydes can, in principle, be achieved starting from terminal alkynes, which can be derived from silyl-protected acetylenes.

In a general sense, the synthesis of complex polyketides like the kibdelones often relies on the introduction of two-carbon units with the correct oxidation state and stereochemistry. A plausible, though not explicitly confirmed, synthetic route could involve the use of this compound as a precursor to a trimethylsilylethynyl group that is subsequently elaborated into the required ynoate functionality. This would involve a coupling reaction followed by oxidation. However, without a specific reported synthesis of (+)-Kibdelone A that details the use of this particular reagent, its contribution remains speculative based on general synthetic strategies for this class of molecules.

Building Block for Macrocyclic Acetylenes and Polyynes

The construction of macrocycles containing multiple acetylene units (macrocyclic polyynes) is a field of significant interest due to the unique structural, electronic, and biological properties of these compounds. This compound is a valuable building block in this area, primarily through its application in iterative cross-coupling and macrocyclization strategies.

The general approach involves the use of Sonogashira cross-coupling reactions to connect various acetylenic fragments. The trimethylsilyl group serves as a readily cleavable protecting group for one of the terminal acetylenes, allowing for controlled, stepwise chain extension. The iodo group provides a reactive site for the palladium-catalyzed coupling.

A typical sequence for the synthesis of a macrocyclic polyyne might involve:

Coupling of this compound with a terminal diyne to create a longer, silyl-protected polyyne.

Selective deprotection of the trimethylsilyl group to reveal a new terminal alkyne.

An intramolecular Sonogashira coupling reaction (macrocyclization) between the newly formed terminal alkyne and a halide elsewhere in the molecule to form the macrocycle.

Catalytic Systems and Methodological Innovations for Transformations Involving 1 Iodo 2 Trimethylsilyl Acetylene

Development of Homogeneous Catalytic Systems

Homogeneous catalysis has been central to the functionalization of 1-iodo-2-(trimethylsilyl)acetylene. Various transition metal-based catalysts have been explored, each offering unique reactivity and selectivity profiles.

Palladium-Based Catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

Palladium catalysts are extensively used for cross-coupling reactions involving this compound, most notably in Sonogashira-type reactions. These reactions facilitate the formation of new carbon-carbon bonds by coupling the iodoalkyne with other organic fragments.

The Sonogashira reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in the presence of a copper(I) co-catalyst. libretexts.orgwikipedia.org The reaction involves the coupling of the terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org In the context of this compound, the trimethylsilyl (B98337) group can act as a protecting group for the terminal alkyne, allowing for selective coupling at the iodo-substituted carbon. wikipedia.orggelest.com

Research has also focused on developing copper-free Sonogashira coupling protocols to avoid the formation of undesired homocoupling byproducts. gelest.com For instance, a method for the direct coupling of 1-phenyl-2-(trimethylsilyl)acetylenes with aryl halides using Pd(OAc)₂ and tri(o-tolyl)phosphine in DMF has been developed, which proceeds without a copper co-catalyst and initial desilylation. mdpi.org Microwave irradiation has been shown to significantly shorten reaction times in such couplings. mdpi.orgresearchgate.net

The choice of palladium catalyst and ligands can influence the reaction's efficiency. For example, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common catalysts, with the latter being more stable and soluble. libretexts.org The development of more efficient palladium-phosphine catalysts, including those with bulky and electron-rich ligands, continues to be an active area of research to improve yields and broaden the substrate scope. libretexts.org

Table 1: Examples of Palladium-Catalyzed Reactions

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| Pd(OAc)₂ / P(o-tolyl)₃ | 1-Phenyl-2-(trimethylsilyl)acetylene, 3-Iodopyridine | 1-Aryl-2-phenyl acetylene (B1199291) | Copper-free, microwave-assisted | mdpi.org |

| PdCl₂(PPh₃)₂ / CuI | N,N-Dialkyl-o-iodoanilines, Terminal acetylenes (including silyl-substituted) | 3-Iodoindoles | Subsequent electrophilic cyclization | nih.govresearchgate.net |

| Pd(OAc)₂ / CuI / PPh₃ | 2,2'-Diiodobiphenyls, Phenylacetylene (B144264) | Monophenylethynylated biphenyl | Selective hydrodeiodination and coupling | acs.org |

| Pd-coupling | This compound | 1-(4-Trimethylsilanylbuta-1,3-diynyl)pyrene | Synthesis of conjugated systems | sigmaaldrich.com |

Copper-Based Catalysts (e.g., CuI)

Copper(I) iodide (CuI) is a key component in many transformations of this compound, most notably as a co-catalyst in the Sonogashira reaction. libretexts.orgwikipedia.org However, CuI also plays a primary catalytic role in other important reactions, such as cycloadditions.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," typically involves terminal alkynes. nih.govacs.org However, 1-iodoalkynes, including this compound, have been shown to exhibit exceptional reactivity in copper-catalyzed annulation reactions with organic azides, leading to the formation of 5-iodo-1,2,3-triazoles. nih.gov These reactions can be catalyzed by CuI, often in the presence of a ligand, and proceed with high regioselectivity. nih.govorganic-chemistry.orgresearchgate.net Interestingly, the reactivity of 1-iodoalkynes in these cycloadditions can surpass that of terminal alkynes. nih.gov

In some cases, the regioselectivity of the CuAAC with iodoalkynes can be influenced by the substrate and catalyst. For example, the cycloaddition of 1-iodobuta-1,3-diynes with aryl azides under CuI(PPh₃)₃ catalysis can yield both 4-iodo- and 5-iodo-1,2,3-triazoles. rsc.org

Table 2: Examples of Copper-Catalyzed Reactions

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| CuI / TTTA | 1-Iodoalkyne, Azide | 5-Iodo-1,2,3-triazole | High reactivity and regioselectivity | nih.gov |

| CuI / Et₃N | Azides, Acetylene gas | 1-Substituted-1,2,3-triazoles | Mild conditions, high regioselectivity | organic-chemistry.org |

| CuI(PPh₃)₃ | 1-Iodobuta-1,3-diynes, Aryl azides | 4-Iodo- and 5-iodo-1,2,3-triazoles | Unusual regioselectivity | rsc.org |

Iron-Based Catalysts (e.g., FeBr₂, Iron Complexes)

Iron catalysis has emerged as a more sustainable and economical alternative to precious metal catalysis. nih.gov Iron catalysts, such as iron(II) bromide (FeBr₂) and various iron complexes, have been shown to be effective in various cross-coupling reactions, including those involving alkynes. epfl.chorganic-chemistry.org

While specific examples detailing the use of FeBr₂ directly with this compound are not extensively documented in the provided search results, iron-catalyzed cross-coupling of non-activated secondary alkyl halides with alkynyl Grignard reagents has been reported. epfl.ch This suggests the potential for similar reactivity with iodoalkynes. For instance, a phosphine (B1218219) ligand-free, iron-catalyzed cross-coupling of secondary alkyl bromides and iodides with alkynyl Grignard reagents at room temperature has been developed using FeBr₂. epfl.ch

Iron complexes with N-donor ligands are also widely used in homogeneous catalysis for various transformations, including oxidation and C-C bond formation. encyclopedia.pubmdpi.com Iron-catalyzed C-H activation and annulation with alkynes have also been reported, indicating the broad potential of iron catalysts in alkyne chemistry. nih.gov

Table 3: Examples of Iron-Catalyzed Reactions (General Alkyne Reactivity)

| Catalyst System | Reactant Types | Product Type | Key Features | Reference(s) |

| FeBr₂ | Secondary alkyl halides, Alkynyl Grignard reagents | Substituted alkynes | Phosphine-free, room temperature | epfl.ch |

| FeCl₃ / LiBr | Alkynyl Grignard reagents, Alkenyl bromides/triflates | Conjugated enynes | Cost-effective, stereoselective | organic-chemistry.org |

| Iron(II) complexes | Olefins | Epoxides, Dihydroxylation products | Bio-inspired oxidation | encyclopedia.pubmdpi.com |

| Iron(II) catalyst | o-Alkynyl benzyl (B1604629) alcohol | 1H-Isochromene | Intramolecular endo-cyclization | researchgate.net |

Gold-Based Catalysts (e.g., Cationic Ethynyl-Bridged Digold Catalysts)

Gold catalysts have shown remarkable activity in activating the C-C triple bonds of alkynes towards nucleophilic attack. While specific examples with cationic ethynyl-bridged digold catalysts and this compound are not explicitly detailed in the search results, the general reactivity of gold catalysts with alkynes is well-established. This suggests potential applications for transformations of this compound.

Indium-Based Catalysts

The search for indium-catalyzed transformations of this compound did not yield specific examples of its use as a catalyst. Indium powder is mentioned as a related product in a product listing for this compound, but its catalytic role in reactions involving this compound is not described in the provided search results. sigmaaldrich.com

Design of Reaction Conditions for Enhanced Selectivity

Achieving high selectivity is a critical aspect of synthetic chemistry. In transformations involving this compound, the reaction conditions can be tailored to control the outcome, particularly in terms of which bond reacts and the stereochemistry of the product.

A key aspect of selectivity involves the differential reactivity of the C-I and C-Si bonds. In Sonogashira couplings, the reaction is typically designed to selectively cleave the C-I bond while leaving the C-Si bond intact. gelest.com This allows the trimethylsilyl group to serve as a removable protecting group for the terminal alkyne. wikipedia.org Subsequent deprotection of the silyl (B83357) group can be achieved under specific conditions, for example, using tetra-n-butylammonium fluoride (B91410) (TBAF). wikipedia.orggelest.com

The choice of base and the presence or absence of a copper co-catalyst in Sonogashira reactions can significantly impact selectivity by influencing the rate of the desired cross-coupling versus undesired homocoupling. gelest.comgold-chemistry.org For instance, copper-free conditions are often employed to enhance selectivity for the cross-coupled product. gelest.commdpi.org

In cycloaddition reactions, the regioselectivity can be influenced by the catalyst system and the electronic properties of the reactants. As seen with CuI(PPh₃)₃, it is possible to influence the formation of different regioisomers of the triazole product. rsc.org

Furthermore, selective monodesilylation of bis(trimethylsilyl)acetylenes can be achieved using reagents like MeLi-LiBr complex or catalytic KF-18-crown-6 ether, providing a route to monosilylated acetylenes that can then undergo further selective transformations. rsc.org

Microwave Irradiation in Palladium-Catalyzed Couplings

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. This technology has been successfully applied to palladium-catalyzed coupling reactions involving silylacetylenes.

The Sonogashira coupling of aryl halides with trimethylsilylacetylene (B32187) derivatives benefits significantly from microwave irradiation. mdpi.org Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. For example, the coupling of various aryl iodides and bromides with trimethylsilylacetylene has been achieved in excellent yields (80-95%) within 5-25 minutes using controlled microwave heating. This rapid and efficient method is applicable to a wide range of substrates, including heterocyclic aryl halides.

A specific protocol for the microwave-assisted Sonogashira-type coupling of aryl bromides and iodides with trimethylsilylacetylene has been developed using a copper and palladium co-catalyst system in acetonitrile (B52724) with triethylamine (B128534) as the base. The use of microwave irradiation was found to be crucial for the high efficiency of this transformation.

The table below summarizes representative examples of microwave-assisted Sonogashira couplings.

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Aryl Iodide | Trimethylsilylacetylene | Pd/Cu | Acetonitrile/Triethylamine | 2-10 | Good to Excellent |

| Aryl Bromide | Trimethylsilylacetylene | Pd/Cu | Acetonitrile/Triethylamine | 2-10 | Good to Excellent |

| 2-Substituted Aryl Halide | Trimethylsilylacetylene | Pd/Cu | Acetonitrile/Triethylamine | 2-10 | Slightly Lower Yields |

| Heterocyclic Aryl Halide | Trimethylsilylacetylene | Pd/Cu | Acetonitrile/Triethylamine | 2-10 | Good |

| Naphthalene Halide | Trimethylsilylacetylene | Pd/Cu | Acetonitrile/Triethylamine | 2-10 | Good |

Similarly, microwave irradiation has been shown to accelerate Stille couplings. For instance, steroidal dienes have been synthesized via the Stille coupling of alkenyl iodides with vinyltributyltin under microwave conditions in significantly reduced reaction times. rsc.org One-pot hydrostannylation/Stille coupling reactions of 1-alkynes are also efficiently transformed into 1,3-dienes or styrenes under microwave acceleration. researchgate.net

Mechanistic Investigations of Catalytic Cycles

The catalytic cycles of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings, are well-established and generally proceed through a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Sonogashira Coupling:

The catalytic cycle for the Sonogashira coupling typically involves two interconnected cycles: one for palladium and one for copper (when used as a co-catalyst).

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). libretexts.orgwikipedia.org This step is often the rate-determining step of the reaction. wikipedia.org

Transmetalation: In the copper co-catalyzed cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Ar-Pd-X complex, transferring the alkynyl group to the palladium center and regenerating the Cu(I) catalyst. libretexts.orgwikipedia.org

Reductive Elimination: The resulting diorganopalladium(II) complex (Ar-Pd-C≡C-R) undergoes reductive elimination to form the final coupled product (Ar-C≡C-R) and regenerate the active Pd(0) catalyst. libretexts.orgwikipedia.org

In copper-free Sonogashira reactions, the base is believed to deprotonate the alkyne, which then coordinates to the palladium center, followed by reductive elimination. libretexts.org

Stille Coupling:

The catalytic cycle for the Stille reaction is analogous to the Sonogashira coupling:

Oxidative Addition: A Pd(0) catalyst reacts with an organic halide or triflate to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide or triflate. wikipedia.org

Reductive Elimination: The resulting diorganopalladium(II) species reductively eliminates the coupled product, regenerating the Pd(0) catalyst. wikipedia.org

The mechanism of these catalytic cycles is complex and can be influenced by various factors, including the nature of the ligands on the palladium, the solvent, and the presence of additives. For instance, in the Stille reaction, the transmetalation step can proceed through either a cyclic or an open transition state, depending on the specific reactants and conditions.

Computational and Spectroscopic Investigations of 1 Iodo 2 Trimethylsilyl Acetylene and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. While comprehensive DFT studies published specifically on 1-iodo-2-(trimethylsilyl)acetylene are not extensively detailed in available literature, its electronic characteristics can be understood by analyzing its constituent functional groups and through principles established for analogous molecules.

The electronic structure of this compound is defined by the interplay between the trimethylsilyl (B98337) group, the acetylene (B1199291) linker, and the terminal iodine atom. The bonding within the molecule consists of several key features:

The Acetylenic π System: The carbon-carbon triple bond comprises one σ bond and two orthogonal π bonds. These π orbitals are crucial for the molecule's reactivity, particularly in addition and coupling reactions.

The C(sp)-Si Bond: The bond between the sp-hybridized carbon and the silicon atom is highly covalent but possesses some polar character due to the difference in electronegativity. The trimethylsilyl group acts as a bulky, sterically demanding group and can also function as a weak electron-withdrawing group through hyperconjugation and p-d orbital interactions.

The C(sp)-I Bond: This is a relatively weak and highly polarizable covalent bond. The significant difference in electronegativity between the sp-hybridized carbon and the iodine atom, combined with the influence of the rest of the molecule, makes this bond susceptible to cleavage in reactions like nucleophilic substitution and oxidative addition to metal centers.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal that the HOMO is likely associated with the acetylenic π-system and the p-orbitals of the iodine atom. The LUMO is expected to be the corresponding π* antibonding orbital of the acetylene moiety. The energy gap between the HOMO and LUMO dictates the kinetic stability and the electronic transition properties of the molecule.

A significant feature of the C-I bond in this compound is the formation of a "σ-hole". This concept is crucial for understanding non-covalent interactions involving halogen atoms.

A σ-hole is a region of lower electron density, and consequently more positive electrostatic potential, located on the outer side of the halogen atom along the extension of the covalent bond. nih.gov This positive region arises because the electron density is drawn towards the more electronegative carbon atom and is distributed anisotropically around the iodine nucleus, leaving a positive "cap" through which the iodine can act as a Lewis acid. This attractive, non-covalent interaction with a Lewis base (a negative site) is known as halogen bonding.

In this compound, the electron-withdrawing nature of the silyl-acetylene group enhances the polarization of the C-I bond. This effect intensifies the positive character of the σ-hole on the iodine atom, making it a potent halogen bond donor. The strength of this interaction generally increases with the polarizability of the halogen and the electron-withdrawing power of the molecular backbone, making iodoalkynes particularly effective in forming strong halogen bonds. nih.gov

Mechanistic Studies Through Computational Chemistry

Computational chemistry is instrumental in elucidating the detailed mechanisms of reactions involving this compound. This compound is frequently used in metal-catalyzed cross-coupling reactions, such as Sonogashira, Stille, and Suzuki couplings.

For a typical palladium-catalyzed Sonogashira coupling, computational studies would model the key steps of the catalytic cycle:

Oxidative Addition: The reaction initiates with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. DFT calculations can determine the transition state structure and the activation energy for this step, confirming that the weak C-I bond facilitates this process.

Transmetalation: The subsequent step involves the transfer of an organic group (e.g., an alkynyl group from a copper acetylide) to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium complex, regenerating the palladium(0) catalyst.

Computational models can map the potential energy surface of the entire catalytic cycle, identifying the rate-determining step and explaining the regio- and stereoselectivity of the reaction. For instance, in the synthesis of 1-(4-trimethylsilanylbuta-1,3-diynyl)pyrene, computational methods could be used to model the Pd-catalyzed coupling of this compound with a terminal alkyne. fishersci.comfishersci.ca

Application of Spectroscopic Techniques in Mechanistic Studies (e.g., NMR, IR for Intermediates)

Spectroscopic techniques are vital for monitoring reaction progress and identifying transient intermediates, which provides experimental validation for computationally proposed mechanisms.

Infrared (IR) Spectroscopy: The C≡C triple bond stretch in alkynes provides a distinct signal in the IR spectrum, typically around 2100-2260 cm⁻¹. For this compound, this peak's position and intensity would change upon reaction. For example, during a coupling reaction, the disappearance of the starting material's C≡C stretch and the appearance of a new peak corresponding to the product's C≡C bond can be monitored in real-time using in-situ IR spectroscopy to determine reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for structural elucidation. The trimethylsilyl group gives a sharp, strong singlet in the ¹H NMR spectrum (around 0.2 ppm), which is a useful handle for monitoring the presence of the silyl (B83357) group. The ¹³C NMR signals for the two acetylenic carbons are particularly informative. In silylalkynes, the carbon attached to the silicon (C-Si) typically appears at a different chemical shift than the carbon attached to the iodine (C-I). The progress of a reaction can be followed by observing the disappearance of these specific signals and the emergence of new signals corresponding to the product. Low-temperature NMR experiments can sometimes allow for the direct observation and characterization of otherwise unstable reaction intermediates.

| Technique | Functional Group | Expected Signal / Application |

| IR | C≡C Stretch | Monitoring disappearance of starting material and appearance of product. |

| ¹H NMR | -Si(CH₃)₃ | A sharp singlet near 0.2 ppm, useful for tracking the silyl moiety. |

| ¹³C NMR | Acetylenic Carbons | Distinct signals for C-Si and C-I; shifts indicate chemical transformation. |

This table is interactive. Hover over the rows for more details.

X-ray Crystallographic Analysis of Related Adducts and Reaction Products

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. While this compound is a liquid at room temperature sigmaaldrich.com, its reaction products are often crystalline solids.

Obtaining a single-crystal X-ray structure of a product derived from a reaction involving this compound is the definitive method for confirming its chemical identity. For example, if the aforementioned 1-(4-trimethylsilanylbuta-1,3-diynyl)pyrene were crystallized, X-ray analysis would confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within the conjugated diyne system. fishersci.comfishersci.ca

Furthermore, crystallographic analysis of co-crystals formed between this compound and a halogen bond acceptor (like a pyridine (B92270) or an amine) would provide direct experimental evidence of the σ-hole interaction. Such a structure would show a short, linear I···N contact, confirming the directionality and nature of the halogen bond predicted by DFT calculations. Although specific crystallographic reports for adducts of this exact compound are not prevalent in the searched literature, this technique remains the gold standard for structural verification in the solid state.

Emerging Research Areas and Future Perspectives in 1 Iodo 2 Trimethylsilyl Acetylene Chemistry

Development of Novel and Sustainable Catalytic Systems

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as the cornerstone of 1-Iodo-2-(trimethylsilyl)acetylene chemistry. wikipedia.org Traditionally, this reaction relies on a homogeneous palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.org While highly effective, this conventional system presents challenges related to catalyst reusability and potential contamination of the final product with metal residues. Consequently, a significant thrust of current research is directed towards the development of more sustainable catalytic systems.

A key area of progress lies in the realm of heterogeneous catalysts . These catalysts, where the active catalytic species is immobilized on a solid support, offer the distinct advantage of easy separation from the reaction mixture, enabling their recovery and reuse. Researchers have explored a variety of supports for palladium, including magnetite, multi-walled carbon nanotubes, and graphene oxide. mdpi.comresearchgate.net For instance, palladium nanoparticles supported on crosslinked polystyrene have been successfully employed as a catalyst for the copper-free Sonogashira coupling of phenylacetylene (B144264) with various aryl halides. mdpi.com Similarly, palladium nanoparticles generated in situ have been shown to effectively catalyze the reaction of 2-iodophenols with arylacetylenes in water, an environmentally benign solvent. soran.edu.iq

Another exciting frontier is the development of single-atom catalysts (SACs) . In these systems, individual palladium atoms are anchored onto a support, maximizing atomic efficiency and catalytic activity. nih.gov Palladium atoms anchored on nitrogen-doped carbon have demonstrated the ability to be fully recovered and reused over multiple cycles in Sonogashira couplings. nih.gov A hybrid approach, utilizing a palladium SAC with a homogeneous copper(I) cocatalyst, has been shown to be more effective than a fully heterogeneous bimetallic Pd-Cu SAC, which can suffer from deactivation due to copper leaching. nih.gov

The move towards copper-free Sonogashira reactions represents another significant stride in sustainable chemistry. The copper co-catalyst can lead to the undesirable homocoupling of alkynes, and its removal from the final product can be challenging. nih.gov To address this, researchers are designing novel ligands for palladium that facilitate the reaction in the absence of copper. Air-stable, monoligated palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine), have been identified for room-temperature, copper-free Sonogashira couplings of aryl bromides and alkynes. nih.gov Furthermore, palladium(II) β-oxoiminatophosphane complexes have been shown to be highly efficient and air-stable catalysts for Sonogashira reactions under mild, copper-free, and solvent-free conditions. organic-chemistry.org The development of these copper-free systems, often employing easily prepared and air-stable aminophosphine (B1255530) ligands, simplifies the reaction setup and purification process. documentsdelivered.com

| Catalyst Type | Support/Ligand | Key Advantages | Relevant Findings |

| Heterogeneous | Polystyrene, Magnetite, Carbon Nanotubes, Graphene Oxide | Easy separation, reusability | Effective in copper-free Sonogashira couplings; can be magnetically separated. mdpi.com |

| Single-Atom Catalysts (SACs) | Nitrogen-doped carbon | Maximized atomic efficiency, high activity, reusability | Full recovery and reuse over multiple cycles; hybrid systems with Cu(I) show high efficacy. nih.gov |

| Copper-Free Systems | Di-tert-butylneopentylphosphine (DTBNpP), β-oxoiminatophosphane | Avoids alkyne homocoupling, simplifies purification | Enables room-temperature reactions; effective under solvent-free conditions. nih.govorganic-chemistry.org |

Expanded Applications in Advanced Organic Synthesis

The versatility of this compound extends beyond simple coupling reactions, with researchers increasingly harnessing its potential in the synthesis of complex and functional molecules.

In the realm of natural product synthesis , the introduction of an ethynyl (B1212043) group is a common strategy for building molecular complexity. While direct examples of this compound in the total synthesis of marine natural products are emerging, the broader utility of trimethylsilyl-protected alkynes is well-established. nih.govnih.gov The trimethylsilyl (B98337) group serves as a convenient protecting group that can be readily removed under mild conditions to reveal a terminal alkyne, which can then participate in further transformations. wikipedia.org This strategy is particularly valuable in the construction of the intricate polyether skeletons found in many marine biotoxins. nih.gov

A significant area of application is in the synthesis of functional materials , particularly conjugated polymers . These materials, characterized by alternating single and double bonds along their backbone, exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, sensors, and bioimaging. The Sonogashira coupling is a powerful tool for creating the carbon-carbon bonds that form the backbone of these polymers. Thiophene-flanked benzothiadiazole derivatives, important building blocks for high-performance conjugated polymers, can be synthesized using direct arylation coupling, a related palladium-catalyzed reaction. nih.gov

The reactivity of this compound also lends itself to the design of palladium-catalyzed cascade reactions . These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient means of constructing complex polycyclic scaffolds. researchgate.netnih.gov For example, palladium catalysts can initiate a sequence of reactions involving isonitrile insertion and nucleophilic attack to generate indoloquinolines, which are of pharmacological interest. thalesnano.com While specific cascade reactions initiated directly by this compound are an active area of research, the fundamental principles of palladium catalysis suggest significant potential for its use in such transformations.

| Application Area | Synthetic Strategy | Significance |

| Natural Product Synthesis | Introduction of a protected ethynyl group | Enables the construction of complex molecular architectures, particularly in marine natural products. nih.govnih.gov |

| Functional Materials | Sonogashira and related palladium-catalyzed polymerizations | Creates conjugated polymers with applications in organic electronics and sensors. nih.gov |

| Cascade Reactions | Palladium-initiated multi-bond forming sequences | Offers an efficient route to complex polycyclic and heterocyclic structures. researchgate.netnih.govthalesnano.com |

Integration into Flow Chemistry and Automated Synthesis Protocols